2-{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}-N-[3-(morpholin-4-yl)propyl]acetamide
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Overview
Description
2-{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}-N-[3-(morpholin-4-yl)propyl]acetamide is a complex organic compound that features a carbazole moiety, an acetamide group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}-N-[3-(morpholin-4-yl)propyl]acetamide typically involves multiple steps:
Formation of the Carbazole Derivative: The starting material, 9-ethyl-9H-carbazole, is nitrated to form 3-nitro-9-ethylcarbazole.
Coupling Reaction: The 3-amino-9-ethylcarbazole is reacted with ethyl chloroacetate in the presence of a base to form the ethyl ester derivative.
Hydrolysis and Amidation: The ester is hydrolyzed to the corresponding acid, which is then coupled with 3-(morpholin-4-yl)propylamine to form the final acetamide product.
Industrial Production Methods
Industrial production of this compound would likely follow the same synthetic route but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The carbazole moiety can undergo oxidation reactions, typically forming carbazole-3,6-dione derivatives.
Substitution: The amino group on the carbazole can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium sulfide or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carbazole-3,6-dione derivatives.
Reduction: 3-amino-9-ethylcarbazole.
Substitution: Various N-substituted carbazole derivatives.
Scientific Research Applications
2-{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}-N-[3-(morpholin-4-yl)propyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to other bioactive carbazole derivatives.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: It can be used as a fluorescent probe due to the inherent fluorescence of the carbazole moiety.
Mechanism of Action
The mechanism of action of 2-{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}-N-[3-(morpholin-4-yl)propyl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The carbazole moiety may also intercalate with DNA, affecting gene expression .
Comparison with Similar Compounds
Similar Compounds
3-amino-9-ethylcarbazole: A precursor in the synthesis of the target compound.
9-ethyl-9H-carbazole: The parent compound from which the target compound is derived.
2-(9H-carbazol-9-yl)ethanol: Another carbazole derivative with different functional groups.
Uniqueness
2-{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}-N-[3-(morpholin-4-yl)propyl]acetamide is unique due to the combination of the carbazole moiety, the acetamide group, and the morpholine ring. This unique structure imparts specific electronic and steric properties that make it suitable for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C25H32N4O4 |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-[2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethoxy]-N-(3-morpholin-4-ylpropyl)acetamide |
InChI |
InChI=1S/C25H32N4O4/c1-2-29-22-7-4-3-6-20(22)21-16-19(8-9-23(21)29)27-25(31)18-33-17-24(30)26-10-5-11-28-12-14-32-15-13-28/h3-4,6-9,16H,2,5,10-15,17-18H2,1H3,(H,26,30)(H,27,31) |
InChI Key |
QLPKJZMTDUFCPB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)COCC(=O)NCCCN3CCOCC3)C4=CC=CC=C41 |
Origin of Product |
United States |
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